molecular formula C14H21N3O4 B11149819 Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B11149819
M. Wt: 295.33 g/mol
InChI Key: CRAKQDYFJZYHHR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety can modulate enzyme activity. These interactions can lead to various pharmacological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the combination of the isoxazole and piperazine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug development .

Biological Activity

Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a 3,5-dimethylisoxazole moiety, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential applications.

Molecular Characteristics

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.33 g/mol
  • Structural Features : The compound contains a piperazine ring and an isoxazole group, which are known for their interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The presence of functional groups such as the ester and amide allows for various chemical transformations, making it a versatile candidate for further modifications and evaluations in biological assays .

Anticancer Properties

Research indicates that this compound exhibits significant binding affinity to the bromodomain-containing protein 4 (BRD4). This interaction is crucial as BRD4 is implicated in the regulation of gene expression and cellular proliferation pathways, particularly in cancer .

Case Study: BRD4 Inhibition

A study demonstrated that this compound effectively displaces acetylated histone-mimicking peptides from BRD4, suggesting its potential as an anticancer agent through epigenetic modulation .

Antimicrobial Activity

Aside from its anticancer potential, preliminary investigations have suggested that this compound may also possess antimicrobial properties. Compounds with similar structural features have shown efficacy against various bacterial strains, indicating that this compound could be explored further for its antibacterial applications .

The mechanism behind the biological activities of this compound likely involves non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic components. These interactions facilitate binding to target proteins and may influence downstream signaling pathways critical for therapeutic effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)-phenyl)-1H-pyrazole-3-carboxylateContains a pyrazole moietyPotential antitumor activity
N-[2-(3,5-Dimethylisoxazol-4-yl)acetyl]-piperidinePiperidine instead of piperazineAntimicrobial properties
1-(3,5-Dimethylisoxazol-4-yl)-N-methylpiperazineMethylated piperazineNeuroactive effects

This comparison highlights how structural modifications can lead to varying biological activities among compounds featuring similar moieties .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O4/c1-4-20-14(19)17-7-5-16(6-8-17)13(18)9-12-10(2)15-21-11(12)3/h4-9H2,1-3H3

InChI Key

CRAKQDYFJZYHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=C(ON=C2C)C

Origin of Product

United States

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